REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].[CH2:6]([C:9]([CH:11]=O)=O)[CH2:7][CH3:8].Br.Br.[NH2:15][CH2:16][C:17]([NH2:19])=[NH:18].[OH-].[Na+].Cl>CO>[NH2:19][C:17]1[CH:16]=[N:15][C:9]([CH2:6][CH2:7][CH3:8])=[CH:11][N:18]=1 |f:0.1,3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C(=O)C=O
|
Name
|
aminoacetamidine dihyrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.Br.NCC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which is isolated
|
Type
|
CUSTOM
|
Details
|
by partition of the reaction mixture between water and ether and concentration of the organic mixture
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The hydrolyzed in a 3% H2S04 solution by refluxing
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool to 5 C
|
Type
|
CUSTOM
|
Details
|
prepared by the method of Mengelberg, Chem
|
Type
|
CUSTOM
|
Details
|
at -35° to -40° C
|
Type
|
ADDITION
|
Details
|
is added slowly so that the temperature of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained below about -35° C
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue is then partitioned between water and ethyl acetate (3X)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |